molecular formula C10H18N2 B13801626 Acetonitrile, 2-cyclohexylamino-2-dimethyl- CAS No. 6281-50-1

Acetonitrile, 2-cyclohexylamino-2-dimethyl-

Cat. No.: B13801626
CAS No.: 6281-50-1
M. Wt: 166.26 g/mol
InChI Key: BEZHOMANQFCBNG-UHFFFAOYSA-N
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Description

Acetonitrile, 2-cyclohexylamino-2-dimethyl-, also known as 2-(cyclohexylamino)-2-methylpropanenitrile, is an organic compound with the molecular formula C10H18N2. It is a nitrile derivative characterized by the presence of a cyano group (C≡N) attached to a carbon atom that is also bonded to a cyclohexylamino group and two methyl groups. This compound is known for its applications in various fields, including chemistry, biology, and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Acetonitrile, 2-cyclohexylamino-2-dimethyl- typically involves the reaction of cyclohexylamine with acetone cyanohydrin. The reaction proceeds under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

    Cyclohexylamine (C6H11NH2): reacts with .

  • The reaction is carried out in the presence of a suitable catalyst and under specific temperature and pressure conditions to yield Acetonitrile, 2-cyclohexylamino-2-dimethyl-.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction parameters to achieve high yields and purity. The reaction conditions, such as temperature, pressure, and catalyst concentration, are optimized to ensure efficient production .

Chemical Reactions Analysis

Types of Reactions

Acetonitrile, 2-cyclohexylamino-2-dimethyl- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form amines or other reduced derivatives.

    Substitution: The cyano group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like hydroxide ions (OH-) and amines can be used for substitution reactions.

Major Products Formed

Scientific Research Applications

Acetonitrile, 2-cyclohexylamino-2-dimethyl- has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of Acetonitrile, 2-cyclohexylamino-2-dimethyl- involves its interaction with specific molecular targets. The cyano group can participate in nucleophilic addition reactions, while the cyclohexylamino group can interact with biological receptors or enzymes. These interactions can modulate biochemical pathways and result in specific biological effects .

Comparison with Similar Compounds

Similar Compounds

    2-(Dimethylamino)acetonitrile: Similar structure but with a dimethylamino group instead of a cyclohexylamino group.

    2-Cyano-2-methylpropanenitrile: Lacks the cyclohexylamino group, making it less complex.

Uniqueness

Acetonitrile, 2-cyclohexylamino-2-dimethyl- is unique due to the presence of both a cyclohexylamino group and a cyano group, which confer distinct chemical and biological properties. This combination makes it a valuable compound for various applications, distinguishing it from other nitrile derivatives .

Properties

CAS No.

6281-50-1

Molecular Formula

C10H18N2

Molecular Weight

166.26 g/mol

IUPAC Name

2-(cyclohexylamino)-2-methylpropanenitrile

InChI

InChI=1S/C10H18N2/c1-10(2,8-11)12-9-6-4-3-5-7-9/h9,12H,3-7H2,1-2H3

InChI Key

BEZHOMANQFCBNG-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C#N)NC1CCCCC1

Origin of Product

United States

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